REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].BrC[C:6]1[C:15]([CH3:16])=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=1.[CH3:17]S(C)=O>O>[CH3:16][C:15]1[CH:6]=[C:7]([CH2:17][C:1]#[N:2])[C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2 |f:0.1|
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Name
|
|
Quantity
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1.81 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
5.95 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC2=CC=CC=C2C=C1C
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
175 mL
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Type
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solvent
|
Smiles
|
O
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Type
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CUSTOM
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Details
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The resulting mixture was stirred 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
stirred another 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
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Details
|
The resulting precipitate was collected by filtration
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
CC=1C=C(C2=CC=CC=C2C1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.71 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |